2-Tert-butylazepane
Description
2-Tert-butylazepane (CAS No. 383129-05-3) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₂₁N and a molecular weight of 155.28 g/mol . Structurally, it consists of a seven-membered azepane ring substituted at the second carbon with a tert-butyl group (-C(CH₃)₃). The compound’s rigid tertiary alkyl group enhances conformational stability, making it a valuable scaffold for studying steric effects in catalysis or drug design .
Properties
IUPAC Name |
2-tert-butylazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-10(2,3)9-7-5-4-6-8-11-9/h9,11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMDCKSILGQMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a tert-butyl halide in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-100°C) are usually sufficient.
Solvent: Common solvents include ethanol or other polar solvents.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-Tert-butylazepane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-tert-butylazepane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between 2-tert-butylazepane and related azepane/piperidine derivatives:
Key Observations :
Reactivity and Stability
- Steric Hindrance : The tert-butyl group in this compound impedes nucleophilic attacks at the nitrogen center, unlike unsubstituted azepane or piperidine derivatives. This property is advantageous in designing stable ligands for transition-metal catalysis .
- Basicity : Piperidine (pKa ~11.3) and pyrrolidine (pKa ~11.3) exhibit higher basicity than azepane derivatives due to smaller ring sizes and greater nitrogen lone pair availability. This compound’s basicity is likely reduced due to steric shielding of the nitrogen atom .
Biological Activity
2-Tert-butylazepane is a cyclic amine compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a seven-membered ring containing a nitrogen atom and a tert-butyl group. Its chemical formula is with a molecular weight of approximately 171.28 g/mol. The presence of the bulky tert-butyl group can influence the compound's lipophilicity and metabolic stability, factors that are critical in drug design and efficacy.
Pharmacological Effects
Research has indicated that azepane derivatives can exhibit diverse pharmacological effects, including:
- Antiviral Activity : Some studies suggest that azepane derivatives may inhibit viral replication by interfering with viral entry mechanisms.
- Neuropharmacological Effects : Given the nitrogen-containing structure, there is potential for central nervous system activity, although specific data on this compound remains sparse.
Case Study: Inhibition of HIV-1
A study evaluating compounds similar to this compound demonstrated that certain azepane derivatives could inhibit HIV-1 mediated cell-cell fusion and replication. The compounds were screened for their ability to disrupt the gp41 six-helix bundle formation, crucial for viral entry into host cells. The results indicated that certain structural modifications could enhance inhibitory potency .
| Compound | IC50 (μM) for gp41 Inhibition | IC50 (μM) for Cell-Cell Fusion | CC50 (μM) |
|---|---|---|---|
| 2D6 | 47.34 ± 2.72 | 15.3 ± 1.2 | >35 |
| 1004 | 42.32 ± 6.99 | 40.5 ± 1.2 | 40.5 |
This table illustrates the potency of selected compounds, highlighting the significance of structural features in determining biological activity.
Research Findings on Structural Modifications
Further investigations into the structure-activity relationships (SAR) of azepanes have revealed that modifications at the nitrogen position or variations in substituents can significantly alter biological properties. For instance, replacing the tert-butyl group with other alkyl or aryl groups may enhance metabolic stability while maintaining or improving biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
